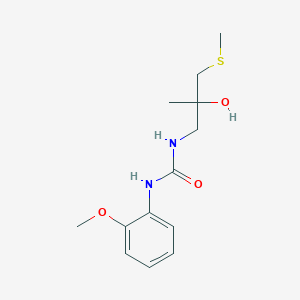
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea, also known as S-adenosylmethionine decarboxylase inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Metabolite Identification and Drug Metabolism
Urea derivatives are extensively studied for their metabolic pathways and identification of metabolites in human subjects. For instance, Zaitsu et al. (2009) reported on the metabolism of designer drugs, identifying specific metabolites through N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major metabolic pathways. This research provides a foundation for understanding how similar compounds might be metabolized in biological systems (Zaitsu et al., 2009).
Hydrogel Formation and Material Science
In material science, urea derivatives play a significant role in hydrogel formation. Lloyd and Steed (2011) explored the anion tuning of rheology, morphology, and gelation of low molecular weight salt hydrogelators, demonstrating how the physical properties of gels can be modulated. This research indicates the potential of urea derivatives in developing new materials with customized properties (Lloyd & Steed, 2011).
Enzyme Inhibition and Therapeutic Applications
Urea derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential. Pireddu et al. (2012) found that pyridylthiazole-based ureas are inhibitors of Rho-associated protein kinases (ROCK1 and 2), with modifications at certain positions enhancing their inhibitory potency. Such findings underscore the relevance of urea derivatives in drug discovery and development for treating diseases associated with enzyme dysfunction (Pireddu et al., 2012).
Nonlinear Optical Materials
The synthesis and characterization of organic nonlinear optical (NLO) materials also leverage the unique properties of urea derivatives. Crasta et al. (2004) synthesized and characterized a novel organic NLO material, highlighting the role of urea derivatives in advancing optical technology for various applications, such as in telecommunications and laser technology (Crasta et al., 2004).
特性
IUPAC Name |
1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(17,9-19-3)8-14-12(16)15-10-6-4-5-7-11(10)18-2/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEASVNWLFUNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)
![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
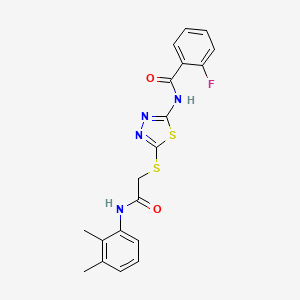
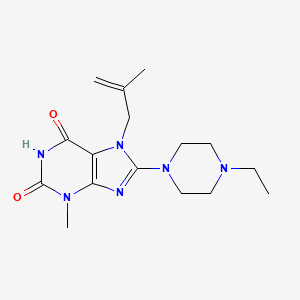
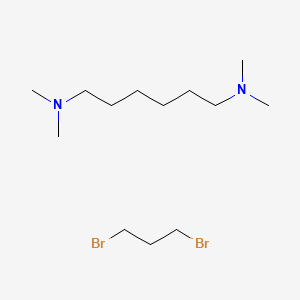
![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2447839.png)

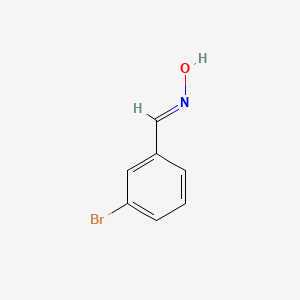
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2447845.png)
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride](/img/structure/B2447846.png)
![4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447848.png)
![3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2447849.png)
![1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2447850.png)
